

A Technical Guide to the Spectroscopic Properties of 5-Bromo-7-methylbenzofuran

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-7-methylbenzofuran

Cat. No.: B171834

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed overview of the predicted spectroscopic data for **5-Bromo-7-methylbenzofuran** (CAS No. 170681-91-1). Due to the absence of publicly available experimental spectra, this guide presents predicted ¹H NMR, ¹³C NMR, IR, and MS data based on established spectroscopic principles and computational models. Detailed, generalized experimental protocols for obtaining such spectra are also provided for researchers who may synthesize or acquire this compound. This guide is intended to serve as a valuable resource for the identification and characterization of **5-Bromo-7-methylbenzofuran** in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **5-Bromo-7-methylbenzofuran**. These predictions are derived from computational models and analysis of substituent effects on the benzofuran core.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~7.70	d	~2.0	H-2
~7.45	d	~1.5	H-4
~7.20	d	~1.5	H-6
~6.80	d	~2.0	H-3
~2.50	s	-	-CH ₃ (C7)

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~155.0	C-7a
~145.0	C-2
~130.0	C-3a
~128.0	C-4
~125.0	C-6
~122.0	C-7
~115.0	C-5
~107.0	C-3
~16.0	-CH ₃ (C7)

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H Stretch
~2920	Medium	Methyl C-H Stretch
~1610, 1580, 1470	Medium-Strong	Aromatic C=C Stretch
~1250	Strong	Aryl-O Stretch
~1100	Strong	C-O Stretch (Furan Ring)
~880-800	Strong	C-H Bending (Out-of-plane)
~600-500	Medium	C-Br Stretch

Table 4: Predicted Mass Spectrometry (Electron Ionization) Data

m/z	Relative Intensity (%)	Assignment
210/212	High	[M] ⁺ (Molecular Ion, Br isotope pattern)
181/183	Medium	[M-CHO] ⁺
131	Medium	[M-Br] ⁺
102	Medium	[M-Br-CHO] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound such as **5-Bromo-7-methylbenzofuran**.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of the solid sample.

- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean vial.
- If necessary, gently warm the mixture or use sonication to ensure complete dissolution.
- Transfer the clear solution to a 5 mm NMR tube, ensuring there are no solid particles.
- Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

- Instrument Parameters (^1H NMR):
 - Spectrometer: 500 MHz
 - Solvent: CDCl_3
 - Temperature: 298 K
 - Pulse Sequence: zg30
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Acquisition Time: 4.0 s
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 125 MHz
 - Solvent: CDCl_3
 - Temperature: 298 K
 - Pulse Sequence: zgpg30
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s

- Acquisition Time: 1.5 s

2.2. Infrared (IR) Spectroscopy

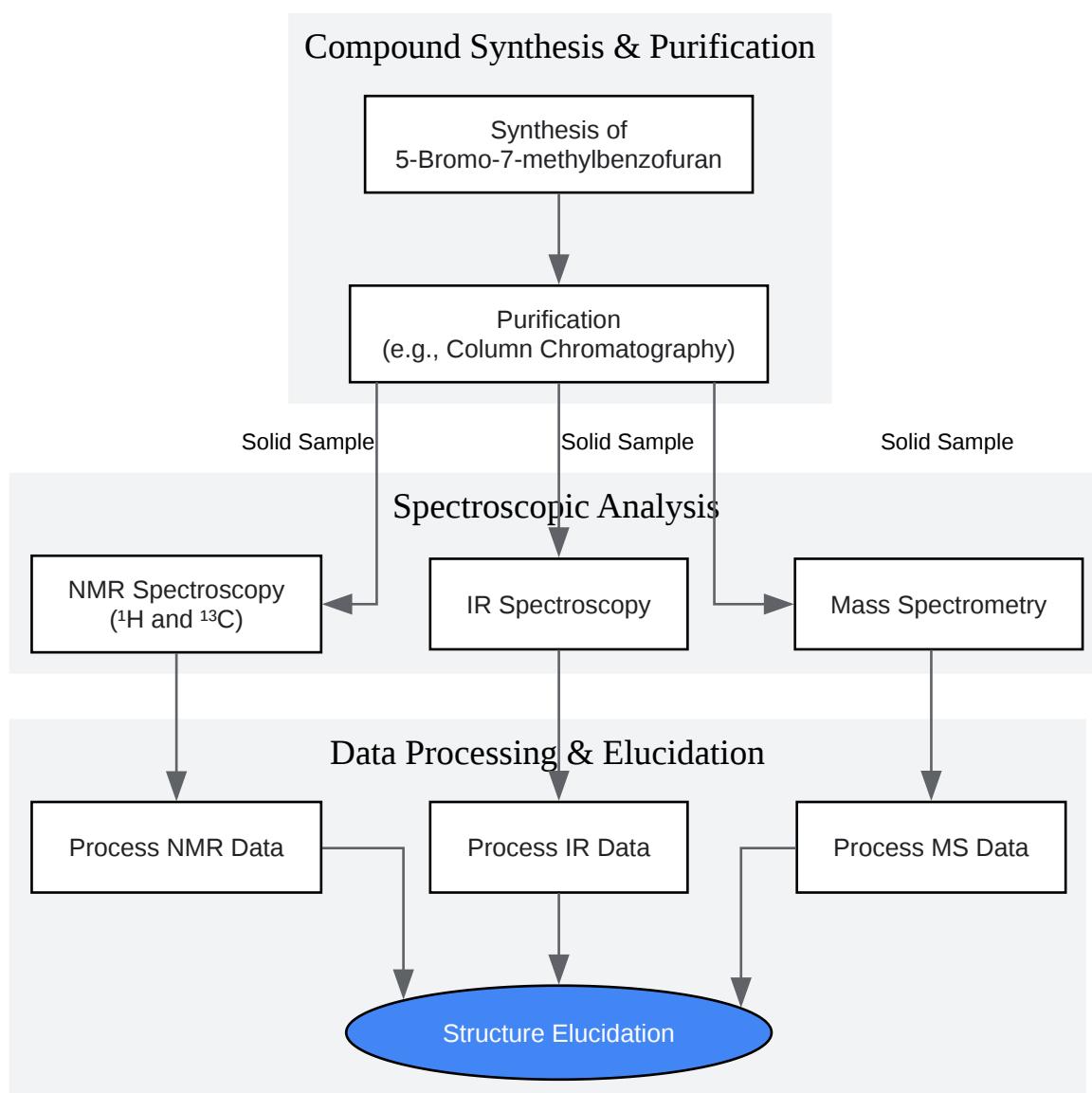
- Sample Preparation (KBr Pellet Method):

- Place a small amount (1-2 mg) of the solid sample and approximately 100-200 mg of dry KBr powder in an agate mortar.
- Grind the mixture thoroughly with a pestle until a fine, homogeneous powder is obtained.
- Transfer a portion of the powder into a pellet press die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
- Carefully remove the pellet from the die and place it in the sample holder of the IR spectrometer.

- Instrument Parameters:

- Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
- Scan Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16
- Background: A background spectrum of a pure KBr pellet should be collected prior to sample analysis.

2.3. Mass Spectrometry (MS)


- Sample Introduction:

- For a solid sample, direct insertion probe (DIP) is a suitable method. A small amount of the sample is placed in a capillary tube at the end of the probe.

- Instrument Parameters (Electron Ionization - EI):
 - Ionization Mode: Electron Ionization (EI)
 - Ionization Energy: 70 eV
 - Source Temperature: 200-250 °C
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
 - Scan Range: m/z 50-500

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Properties of 5-Bromo-7-methylbenzofuran]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b171834#spectroscopic-data-for-5-bromo-7-methylbenzofuran-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com